2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole
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Overview
Description
2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both pyrazine and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole typically involves the formation of the pyrazine and benzothiazole rings followed by their coupling. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiazole ring through cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Oxidation Reactions: Oxidation of pyrazine derivatives to form the pyrazin-1-ium structure.
Coupling Reactions: Coupling of the oxidized pyrazine with the benzothiazole ring under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could convert the oxidized pyrazine back to its original state.
Substitution: Various substitution reactions could occur on the benzothiazole or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzoxazole
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole could lie in its specific electronic properties, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H7N3OS |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(1-oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3OS/c15-14-6-5-12-7-9(14)11-13-8-3-1-2-4-10(8)16-11/h1-7H |
InChI Key |
DUPFYTIWPQOBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CN=C3)[O-] |
Origin of Product |
United States |
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